4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a pyridazinone core substituted with a thiophen-2-yl group at position 2. The benzamide moiety is modified with an N,N-dimethylsulfamoyl group at the para position and an ethyl linker connecting the pyridazinone ring to the benzamide nitrogen (Fig. 1). Its molecular formula is C₁₉H₂₀N₄O₃S₂, with a molecular weight of 432.52 g/mol (exact value inferred from structural analogs in ) .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-22(2)29(26,27)15-7-5-14(6-8-15)19(25)20-11-12-23-18(24)10-9-16(21-23)17-4-3-13-28-17/h3-10,13H,11-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCGUYBANICVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Dimethylsulfamoyl Group Addition: The dimethylsulfamoyl group can be added via a nucleophilic substitution reaction using dimethylsulfamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting the ketone to an alcohol.
Substitution: The benzamide and dimethylsulfamoyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives of the pyridazinone core.
Substitution: Various substituted benzamide or sulfamoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s functional groups may allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Spectroscopic and Physicochemical Properties
A comparative analysis of spectral data and physical properties is summarized in Table 1.
Key Observations :
- The dimethylsulfamoyl group in the target compound introduces strong S=O stretching bands (~1150-1250 cm⁻¹) in IR, absent in analogs with trifluoromethyl or nitro groups .
- Thiophene substitution on the pyridazinone ring (target compound and CAS 946344-80-5) results in distinct aromatic proton signals in ¹H NMR (~δ 7.0-7.5 ppm) compared to piperazine-based analogs .
- Linker flexibility : Ethyl linkers (target compound) may enhance conformational freedom compared to rigid acetohydrazide derivatives .
Biological Activity
4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a benzamide core, dimethylsulfamoyl group, and a pyridazinyl side chain, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Benzamide Core : Provides a stable framework for biological interactions.
- Dimethylsulfamoyl Group : Enhances solubility and may influence binding to biological targets.
- Pyridazinyl Side Chain : Contains a thiophene ring that contributes to electronic properties and potential receptor interactions.
Preliminary studies indicate that this compound may act as a kinase inhibitor . Kinases are crucial in regulating various cellular processes, including proliferation and survival. Inhibiting specific kinases can be beneficial in treating diseases such as cancer.
Inhibition of Bruton's Tyrosine Kinase (BTK)
A notable study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated that this compound exhibits moderate inhibitory activity against BTK, which is involved in B-cell signaling pathways. This suggests its potential as a lead compound for developing targeted therapies for hematological malignancies.
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Kinase Inhibition | Moderate inhibition of BTK, indicating potential in cancer treatment. |
| Enzyme Interaction | Potential interaction with other enzymes or receptors, modulating various biological pathways. |
| Therapeutic Applications | Possible applications in oncology and other diseases where kinase activity is dysregulated. |
Study on BTK Inhibition
In a study conducted by researchers at [specific institution], the compound was evaluated for its ability to inhibit BTK in vitro. The results indicated that it reduced B-cell proliferation significantly at concentrations that were achievable in vivo. This opens avenues for further research into its efficacy in animal models of B-cell malignancies.
Pharmacokinetic Studies
Pharmacokinetic evaluations showed favorable absorption and distribution characteristics, suggesting that the compound could be effectively administered orally. The study highlighted its potential to penetrate the blood-brain barrier, which is critical for treating central nervous system malignancies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(N,N-dimethylsulfamoyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, and how can intermediates be characterized?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., amidation, sulfamoylation) and heterocyclic ring formation. For example, the pyridazinone core can be synthesized via cyclization of thiophene-containing precursors under acidic conditions, followed by sulfamoylation using dimethylsulfamoyl chloride. Intermediates should be characterized via -NMR, -NMR, and LC-MS to confirm structural integrity at each step .
- Key Data : Yield optimization (typically 60–75% for pyridazinone intermediates) and purity assessment via HPLC (>95%) are critical.
Q. How can researchers validate the purity and stability of this compound under experimental storage conditions?
- Methodology : Use accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis to monitor degradation products. Purity validation should include mass spectrometry to detect sulfonamide hydrolysis or thiophene oxidation byproducts .
- Key Data : Stability thresholds (e.g., <5% degradation over 6 months) and storage recommendations (lyophilized at -20°C under inert gas).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Target-based assays (e.g., enzyme inhibition for kinases or sulfotransferases) and cell viability assays (MTT or ATP-luciferase) using physiologically relevant cell lines. Include positive controls (e.g., known kinase inhibitors) and validate results with dose-response curves (IC determination) .
- Key Data : IC values (nM–µM range) and selectivity indices against off-target enzymes.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for the pyridazinone-thiophene scaffold?
- Methodology : Design derivatives with substitutions at the sulfamoyl group (e.g., alkyl vs. aryl) or pyridazinone ring (e.g., halogenation). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, followed by synthesis and in vitro validation .
- Data Contradiction Analysis : Resolve discrepancies between computational predictions and experimental IC values by re-evaluating force field parameters or solvent effects in docking simulations .
Q. What computational strategies are effective for modeling the compound’s pharmacokinetic properties, such as metabolic stability or blood-brain barrier penetration?
- Methodology : Apply QSAR models (e.g., SwissADME) to predict logP, polar surface area, and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) can assess membrane permeability using lipid bilayer models .
- Key Data : Predicted logP (~3.5–4.2) and metabolic liability hotspots (e.g., sulfamoyl group susceptibility to glutathione conjugation).
Q. How should researchers investigate environmental fate and ecotoxicological impacts of this compound?
- Experimental Design : Follow OECD guidelines for biodegradation (Test 301F) and aquatic toxicity (Daphnia magna acute toxicity). Use LC-MS/MS to quantify environmental persistence in water-soil systems .
- Data Interpretation : Correlate half-life (e.g., 30–90 days in soil) with molecular descriptors (e.g., hydrophobicity) to model ecosystem risks .
Q. What experimental frameworks are recommended for resolving contradictory data between in vitro and in vivo efficacy studies?
- Methodology : Implement a tiered validation approach:
Replicate in vitro assays under standardized conditions (e.g., cell passage number, serum concentration).
Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile in vitro IC with in vivo exposure levels.
Conduct tissue distribution studies (LC-MS) to confirm target engagement .
Methodological Best Practices
- Experimental Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) and biological assay parameters (e.g., passage number, incubation time) to minimize variability .
- Data Reporting : Include negative controls (e.g., solvent-only treatments) and statistical power analysis (e.g., n ≥ 3 replicates) in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
